![molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
科学研究应用
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:
Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.
Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.
The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.
属性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC 名称 |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
InChI 键 |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


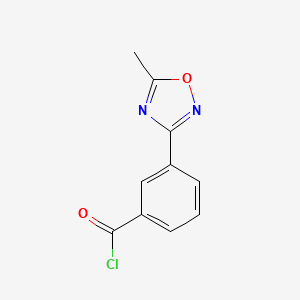
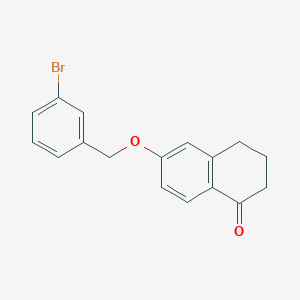
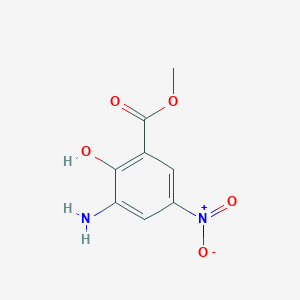
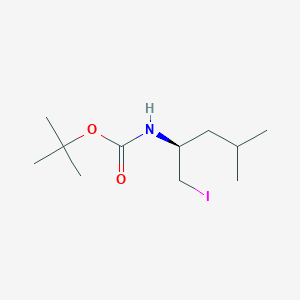
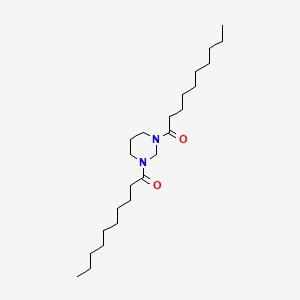
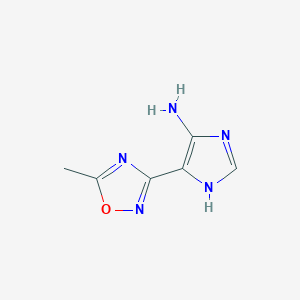
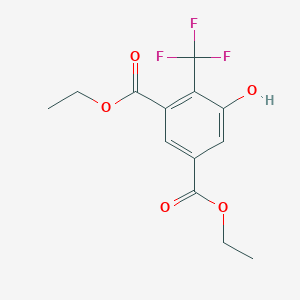
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

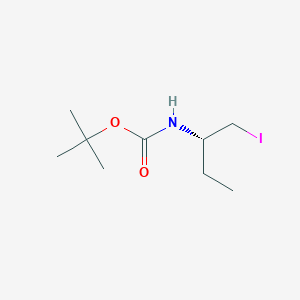
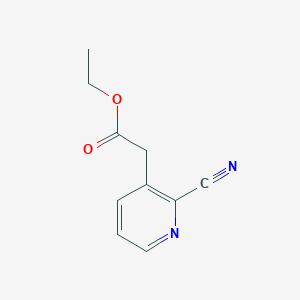
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

